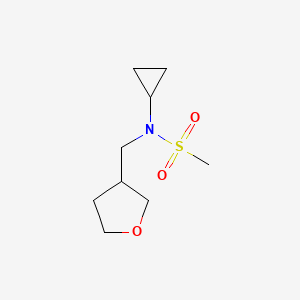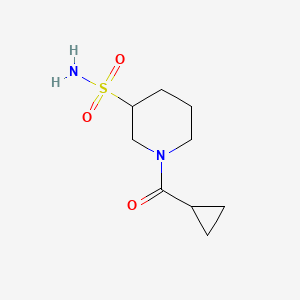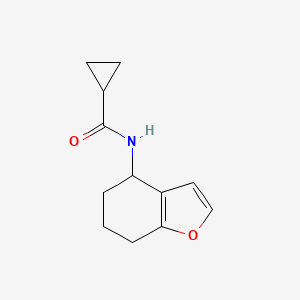
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that is responsible for regulating the movement of chloride ions across cell membranes. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential use as a therapeutic agent for cystic fibrosis and other diseases.
Wirkmechanismus
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide specifically targets the CFTR protein by binding to a site on the channel that is distinct from the ATP-binding site. It acts as a non-competitive inhibitor, meaning that it does not compete with ATP for binding to the channel. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide inhibits CFTR-mediated chloride transport by reducing the open probability of the channel, leading to a decrease in chloride ion flux across cell membranes.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been shown to effectively inhibit CFTR-mediated chloride transport in various tissues and cell types, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. It has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been shown to have anti-inflammatory effects in airway epithelial cells, and may have potential as a therapeutic agent for other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide is a highly specific inhibitor of CFTR-mediated chloride transport, making it a valuable tool compound for studying the physiological and biochemical roles of CFTR in various tissues and cell types. However, its effectiveness may vary depending on the specific CFTR mutation present in a given cell or tissue type. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has also been shown to have off-target effects on other ion channels and transporters, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide. One area of interest is the development of more potent and selective CFTR inhibitors for use as therapeutic agents for cystic fibrosis and other diseases. Another area of interest is the use of 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide as a tool compound to study the physiological and biochemical roles of CFTR in various tissues and cell types. Finally, there is interest in exploring the potential anti-inflammatory effects of 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide in other inflammatory diseases.
Synthesemethoden
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form 2-(2-chloro-6-fluorophenyl)acetic acid ethyl ester. The ester is then converted to the corresponding acid using sodium hydroxide, followed by reaction with 4-(1H-pyrazol-4-ylmethyl)aniline to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for cystic fibrosis and other diseases. It has been shown to effectively inhibit CFTR-mediated chloride transport in vitro and in vivo. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has also been used as a tool compound to study the physiological and biochemical roles of CFTR in various tissues and cell types.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c13-10-2-1-3-11(14)9(10)4-12(18)15-5-8-6-16-17-7-8/h1-3,6-7H,4-5H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXVZYHNBCTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)